

Trimethyl trimellitate safety and handling precautions

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Compound of Interest

Compound Name: Trimethyl trimellitate

Cat. No.: B1293766

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An In-Depth Technical Guide to the Safety and Handling of **Trimethyl Trimellitate**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols. Much of the available toxicological data for trimellitate esters is for longer-chain analogues such as tri(2-ethylhexyl) trimellitate (TOTM) and tridecyl trimellitate. Due to a lack of specific data for **trimethyl trimellitate**, this guide utilizes a read-across approach from these structurally similar compounds to infer potential hazards.

Chemical and Physical Properties

Trimethyl trimellitate is an aromatic ester that serves as a valuable intermediate in chemical synthesis.^[1] Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

Property	Value	Reference
Chemical Name	Trimethyl 1,2,4-benzenetricarboxylate	[1]
Synonyms	Trimellitic acid trimethyl ester, TMTM	
CAS Number	2459-10-1	
Molecular Formula	C ₁₂ H ₁₂ O ₆	
Molecular Weight	252.22 g/mol	[1]
Appearance	Data not available	
Boiling Point	Data not available	
Melting Point	Data not available	
Solubility	Data not available	

Toxicological Data

Comprehensive toxicological data for **trimethyl trimellitate** is limited. The following tables summarize available data for structurally similar trialkyl trimellitates, which are used as analogues. These compounds are generally considered to have low acute toxicity.[2]

Acute Toxicity

Endpoint	Species	Route	Value	Analogue Compound	Reference
LD ₅₀	Rat	Oral	> 5,000 mg/kg bw	Tridecyl Trimellitate	[3] [4]
LD ₅₀	Rat	Oral	> 2,000 mg/kg bw	Tri(2-ethylhexyl) trimellitate (TOTM)	[2]
LD ₅₀	Rat/Mouse	Oral	> 3,200 mg/kg	Tri(2-ethylhexyl) trimellitate (TOTM)	[5]
LD ₅₀	Rabbit	Dermal	> 2 mL/kg	Tri(2-ethylhexyl) trimellitate (TOTM)	[3]
LC ₅₀	Rat	Inhalation	> 2.6 mg/L (4 hours)	Tri(2-ethylhexyl) trimellitate (TOTM)	[2]

Irritation and Sensitization

Endpoint	Species	Result	Analogue Compound	Reference
Skin Irritation	Rabbit	Slightly irritating to non-irritating	Tridecyl Trimellitate	[3]
Eye Irritation	Rabbit	Slightly irritating	Tridecyl Trimellitate	[3]
Skin Sensitization	Mouse (LLNA)	No evidence of sensitization	Tridecyl Trimellitate	[3]
Skin Sensitization	Human (HRIPT)	No evidence of sensitization	Tridecyl Trimellitate	[3]
Skin Sensitization	Human (HRIPT)	No evidence of sensitization or irritation	Tri(2-ethylhexyl) trimellitate (TOTM)	[6][7]

Repeated Dose Toxicity

Study Duration	Species	Route	NOAEL	Analogue Compound	Reference
28-day	Rat	Gavage	300 mg/kg/day	Tricaprylyl/capryl trimellitate	[8]
13-week	Rat	Gavage	500 mg/kg/day	Tricaprylyl/capryl trimellitate	[8]
Reproductive/ Developmental	Rat	Oral	100 mg/kg bw/day	Tri(2-ethylhexyl) trimellitate (TOTM)	[3]

Experimental Protocols

The toxicological data for trimellitate esters are primarily based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of key experimental methodologies.

Acute Oral Toxicity (Based on OECD Guideline 423)

- Objective: To determine the acute oral toxicity of a substance.
- Species: Typically rats (usually females).
- Procedure: A stepwise procedure is used with a small number of animals per step. The substance is administered orally by gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The presence or absence of mortality at one dose determines the next dose level.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The results are used to classify the substance for its acute oral toxicity.

Acute Dermal Irritation (Based on OECD Guideline 404)

- Objective: To assess the potential for a substance to cause skin irritation.
- Species: Albino rabbit.
- Procedure: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of clipped skin (approximately 6 cm²) under a semi-occlusive patch for a 4-hour exposure period. An untreated area of skin serves as a control.
- Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
- Scoring: Dermal reactions are scored using a standardized grading system.

Acute Eye Irritation (Based on OECD Guideline 405)

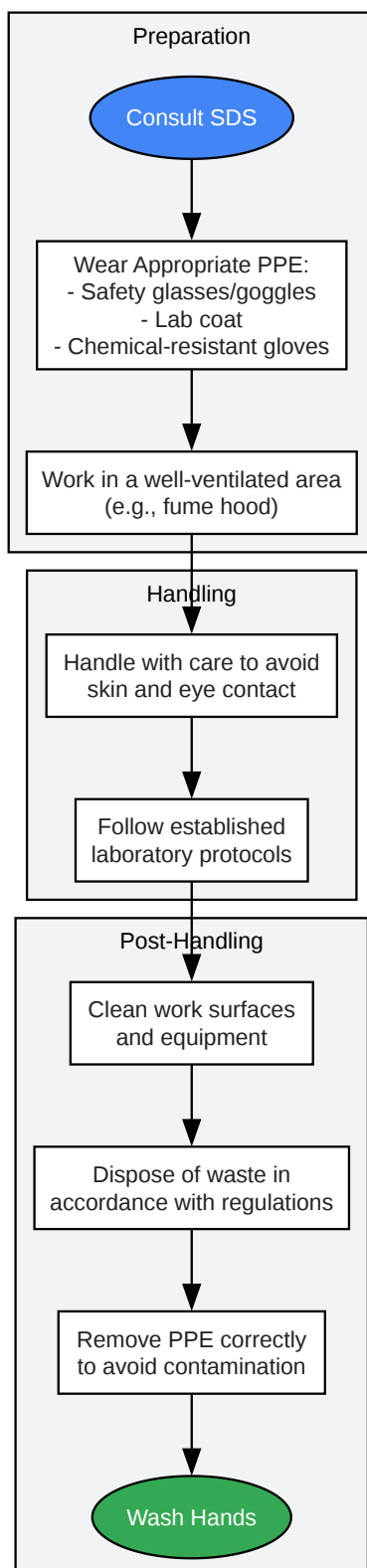
- Objective: To determine the potential of a substance to cause eye irritation or corrosion.
- Species: Albino rabbit.
- Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
- Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
- Scoring: Ocular lesions are scored according to a standardized system to evaluate the severity and reversibility of the effects.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

- Objective: To determine the potential of a substance to induce skin sensitization.
- Species: Mouse.
- Procedure: The test substance is applied to the dorsal surface of the ears daily for three consecutive days. A vehicle control and a positive control are also included.
- Endpoint: Proliferation of lymphocytes in the draining auricular lymph nodes is measured. This is typically done by measuring the incorporation of radio-labeled thymidine or by using non-radioactive alternatives.
- Data Analysis: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is typically considered a positive response.

Visualizations

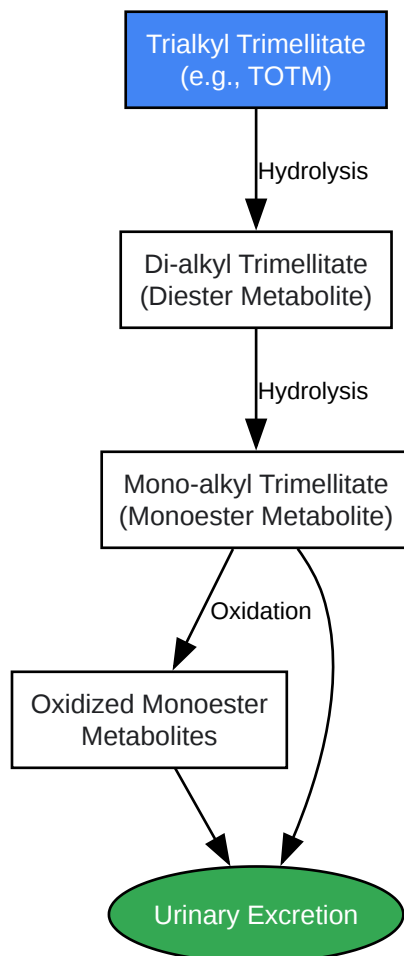
Safe Handling and Personal Protective Equipment (PPE) Workflow



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Caption: General workflow for the safe handling of **trimethyl trimellitate**.

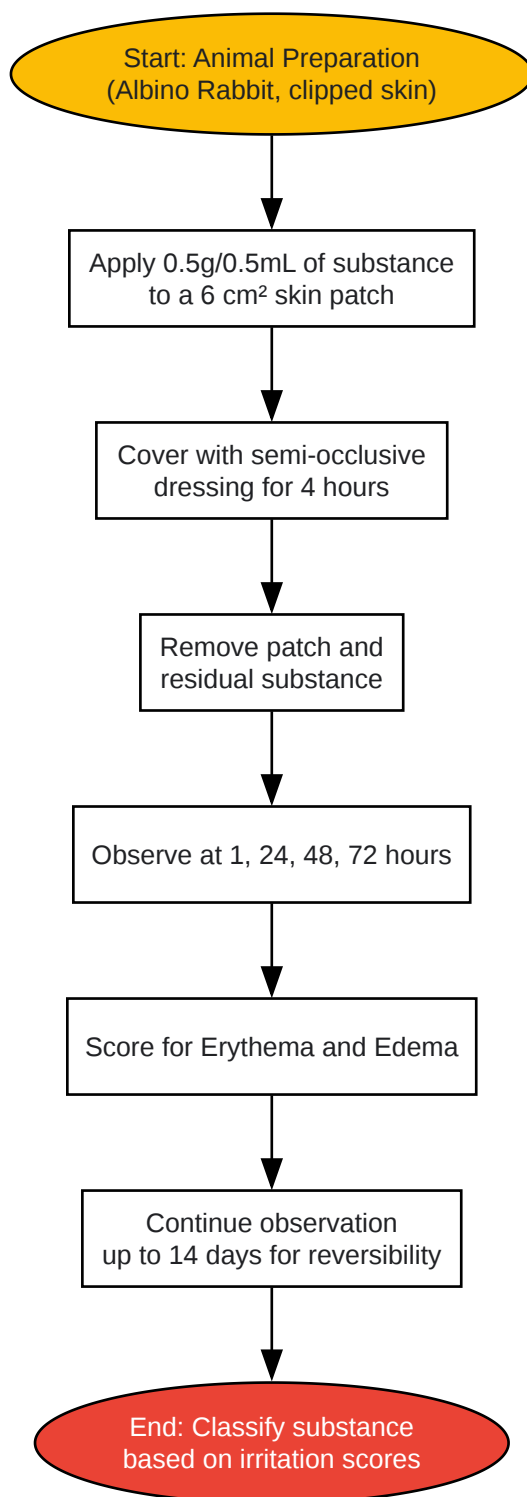
Metabolic Pathway of Trialkyl Trimellitates (Read-across from TOTM)



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Caption: Postulated metabolic pathway for trialkyl trimellitates based on analogue data.[2][8]

Experimental Workflow for Dermal Irritation Testing (OECD 404)



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Caption: Simplified workflow for an acute dermal irritation study.

Potential Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways for **trimethyl trimellitate** have not been well-elucidated. However, studies on analogues like TOTM provide some insights into potential mechanisms of toxicity.

- **Metabolism:** Trialkyl trimellitates are metabolized via hydrolysis to their corresponding diester and monoester forms.[2][8] The monoester can then undergo further oxidation.[8]
- **Hepatotoxicity:** High doses of TOTM in mice have been shown to affect gene expression related to the cell cycle, lipid metabolism, and oxidative processes in the liver.[9] This suggests that at high concentrations, TOTM may induce cellular stress.
- **Endocrine Activity:** Tri(2-ethylhexyl) trimellitate has been shown to have very weak estrogenic activity in vitro, with a stronger effect on the estrogen receptor beta (ER β) than on ER α . [10] However, available data on trimellitate esters do not indicate the same level of reproductive toxicity as seen with some phthalate esters.[2]

Safety and Handling Precautions

Engineering Controls

- **Work in a well-ventilated area.** For procedures that may generate aerosols or vapors, use a chemical fume hood.

Personal Protective Equipment (PPE)

- **Eye/Face Protection:** Wear safety glasses with side shields or chemical safety goggles.
- **Skin Protection:** Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).
- **Respiratory Protection:** If ventilation is inadequate or if aerosols are generated, a respirator may be necessary.

Handling and Storage

- **Avoid contact with skin and eyes.**

- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.[\[11\]](#)

First Aid Measures

- Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
- Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water. If irritation occurs, seek medical attention.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Spill and Disposal Procedures

- Spill Response:
 - Ensure adequate ventilation.
 - Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
 - Collect the absorbed material into a suitable, labeled container for disposal.
 - Clean the spill area thoroughly.
 - Prevent the spill from entering drains or waterways.
- Disposal:
 - Dispose of **trimethyl trimellitate** and any contaminated materials in accordance with local, state, and federal regulations.

- Do not dispose of down the drain or in regular trash. Engage a licensed professional waste disposal service.

Conclusion

While specific toxicological data for **trimethyl trimellitate** are scarce, a read-across approach using data from structurally similar, longer-chain trialkyl trimellitates suggests a low order of acute toxicity. These analogues are generally not considered to be skin sensitizers and are at most slightly irritating to the skin and eyes.[2][3] Prudent laboratory practices, including the use of appropriate engineering controls and personal protective equipment, are essential to minimize exposure and ensure a safe working environment. Further research is needed to fully characterize the toxicological profile of **trimethyl trimellitate**.

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